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Compound of Interest |

5-bromo-7-methoxy-2-methyl-2H-
Compound Name: ]
indazole
CAS No.: 2851972-49-9
Cat. No.: B6610556
. J

Executive Summary: The Halogen Effect

Bromo-indazole derivatives represent a critical class of pharmacophores in drug discovery,
utilized in oncology (kinase inhibitors), antimicrobial agents, and neurology. The introduction of
a bromine atom—typically at the 5- or 6-position of the indazole ring—fundamentally alters the
compound's lipophilicity, metabolic stability, and receptor affinity.

Key Insight: While bromine substitution often enhances potency (lower IC50) due to increased
hydrophobic interactions within binding pockets, it simultaneously elevates the risk of non-
specific cytotoxicity and off-target effects. This guide compares these derivatives to delineate
the boundary between therapeutic efficacy and toxicity.

Structural Classification & SAR Analysis

The toxicity profile of bromo-indazoles is heavily dictated by the position of the halogen.

Comparative SAR Matrix
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lower systemic toxicity
than 5-Br.

Selectivity: Often
shows better
selectivity indices (SI)

for specific enzymes.

Visualization: The Indazole Scaffold

The following diagram illustrates the core numbering and the critical "toxicity hot-spots" on the

ring.
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Caption: SAR map highlighting the functional impact of bromine substitution at positions 5 and

6 on the indazole core.

Quantitative Cytotoxicity Data

The following data summarizes the cytotoxicity (IC50) of representative bromo-indazole

derivatives against human cancer cell lines versus normal cells.

Table 1. Comparative Cytotoxicity Profiles (IC50 in uM)

Target .
Selectiv
Compo . Cell Normal .
Derivati . IC50 IC50 ity
und Line Cell Ref
ve ID (uM) . (uM) Index
Class (Cancer Line
(S)
)
5-Bromo- MCF-7 0.23 %
Analog 2f HEK-293 >50 > 200 [1]
Indazole (Breast) 0.05
5-Bromo-  Analog A549 118+
MCF12F > 100 >8.5 [2]
Indazole 5c (Lung) 0.89
K562
6-Bromo- Compou ~ 515=%
(Leukemi HEK-293  33.2 6.45 [3]
Indazole nd 60 0.40
a)
Benzofur
Compou HepG2
an (Br- ] 3.8+0.5 - N/A [4]
nd 8 (Liver)
sub)
Analysis:

o Potency: 5-bromo derivatives (e.g., Analog 2f) often demonstrate sub-micromolar potency,

superior to 6-bromo variants.

o Selectivity: While 5-bromo compounds are more potent, 6-bromo derivatives (e.g.,

Compound 60) often maintain a favorable safety window (SI > 6) suitable for lead

optimization.
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o Halogen Effect: Comparing chlorinated vs. brominated analogs (e.g., in benzofuran proxies),
bromination consistently lowers IC50 values, likely due to enhanced hydrophobic fit in the
target protein's binding pocket.

Mechanisms of Toxicity[3]

Understanding how these compounds kill cells is vital for distinguishing therapeutic efficacy
from adverse toxicology.

Pathway A: Therapeutic Toxicity (Apoptosis)

Desired mechanism in oncology. Bromo-indazoles typically induce apoptosis via the intrinsic
mitochondrial pathway.

» Trigger: ROS generation and mitochondrial membrane potential (

) collapse.

o Mediators: Upregulation of Bax, downregulation of Bcl-2, cleavage of Caspase-3.[1]

Pathway B: Adverse Toxicity (Synthetic Cannabinoid
Context)

Relevant for 5-bromo-indazole carboxamides (e.g., 5F-ADB analogs).[2]
 Trigger: High-affinity agonism of CB1 receptors in the CNS.

o Outcome: Neurotoxicity, seizures, and cardiotoxicity (bradycardia/hypotension).
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Caption: Dual mechanistic pathways showing therapeutic apoptosis vs. receptor-mediated
neurotoxicity.

Experimental Protocols

To validate the toxicity profile of a new bromo-indazole derivative, the following self-validating
protocols are recommended.
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Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Standardized for reproducibility.

Seeding: Plate cells (e.g., MCF-7, HEK-293) at

cells/well in 96-well plates. Incubate for 24h.

e Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial
dilutions (e.g., 0.1 uM to 100 uM) for 48h.

e Labeling: Add 10 pL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

e Solubilization: Discard supernatant. Add 100 uL DMSO to dissolve purple formazan crystals.
e Quantification: Measure absorbance at 570 nm (Ref: 630 nm).

 Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).

o Validation Check: Positive control (e.g., Cisplatin) must fall within historical IC50 range.

Protocol 2: Genotoxicity Assessment (Ames Test)

Required to rule out mutagenicity common in halogenated aromatics.
o Strains:Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

o Activation: Perform assay +/- S9 metabolic activation mix (rat liver extract) to detect pro-
mutagens.

o Method: Pre-incubation method. Mix bacterial culture, test compound, and S9 mix. Incubate
20 min at 37°C.

e Plating: Add top agar (trace histidine/biotin) and pour onto minimal glucose agar plates.
e Scoring: Count revertant colonies after 48h.

o Threshold: A 2-fold increase in colonies over solvent control indicates mutagenicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b6610556#toxicity-comparison-of-bromo-indazole-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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